1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S2/c1-14-2-7-18-19(13-24)22(30-20(18)12-14)25-21(27)15-8-10-26(11-9-15)31(28,29)17-5-3-16(23)4-6-17/h3-6,14-15H,2,7-12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCVOWPOTALFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.0 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a cyano group attached to a tetrahydrobenzo[b]thiophene moiety.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial agent, enzyme inhibitor, and in cancer therapy.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- In vitro Studies : A series of synthesized derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Several derivatives exhibited strong inhibitory activity against acetylcholinesterase, with IC50 values indicating potent effects . This suggests potential applications in treating neurodegenerative diseases.
Cancer Therapeutics
The compound's structural characteristics may contribute to its anticancer properties:
- Mechanism of Action : The binding interactions with specific proteins involved in cancer cell proliferation have been studied through molecular docking simulations. These studies suggest that the compound can effectively bind to target sites on cancer cells .
Case Studies and Research Findings
Several research initiatives have focused on evaluating the biological activities of this compound and its derivatives:
- Study on Antibacterial Properties :
- Enzyme Interaction Studies :
Data Tables
Preparation Methods
Cyclization via the Gewald Reaction
The tetrahydrobenzo[b]thiophene scaffold is synthesized using a Gewald reaction , which involves a ketone, cyanoacetate, and elemental sulfur. For this compound:
- Cyclohexanone serves as the cyclic ketone.
- Methyl cyanoacetate introduces the cyano group.
- Sulfur facilitates cyclization under basic conditions (e.g., morpholine or triethylamine).
Procedure :
N-Methylation
The 6-methyl substituent is introduced via alkylation:
- The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).
- Methylation is achieved using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours.
- Deprotection with hydrochloric acid in dioxane yields 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (yield: 82%).
Synthesis of 1-((4-Chlorophenyl)sulfonyl)Piperidine-4-Carboxylic Acid
Piperidine-4-Carboxylic Acid Functionalization
- Boc Protection : Piperidine-4-carboxylic acid is treated with Boc anhydride in THF to form 1-Boc-piperidine-4-carboxylic acid .
- Sulfonylation : Reaction with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base yields 1-((4-chlorophenyl)sulfonyl)-N-Boc-piperidine-4-carboxylic acid .
- Deprotection : Removal of the Boc group with trifluoroacetic acid (TFA) in DCM affords the free amine, which is neutralized to yield 1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxylic acid (yield: 78%).
Amide Coupling and Final Assembly
The two subunits are conjugated via an amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
- Activation : The carboxylic acid (1.2 equiv) is activated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF for 30 minutes.
- Coupling : 3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
- Purification : The crude product is purified via preparative HPLC (C18 column, acetonitrile/water gradient) to yield the title compound (yield: 65%, purity >95% by HPLC).
Analytical Characterization and Spectral Data
Table 1. Spectroscopic Data for Key Intermediates and Final Compound
| Compound | $$ ^1H $$ NMR (δ, ppm) | LRMS (m/z) [M+H]$$^+$$ |
|---|---|---|
| 3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine | 1.65–1.72 (m, 4H), 2.35 (s, 3H), 2.85–2.92 (m, 2H), 3.45 (s, 2H), 6.20 (s, 1H) | 207.1 |
| 1-((4-Chlorophenyl)sulfonyl)piperidine-4-carboxylic acid | 1.50–1.65 (m, 2H), 2.10–2.25 (m, 2H), 2.90–3.05 (m, 2H), 3.70–3.85 (m, 1H), 7.55 (d, $$ J = 8.5 $$ Hz, 2H), 7.75 (d, $$ J = 8.5 $$ Hz, 2H) | 318.0 |
| Final Compound | 1.60–1.78 (m, 4H), 2.30 (s, 3H), 2.85–3.10 (m, 4H), 3.70–3.85 (m, 1H), 7.50–7.80 (m, 4H), 8.25 (s, 1H) | 487.2 |
Optimization and Challenges
Solvent and Base Selection
Purification Challenges
- Byproduct Formation : Residual EDCl adducts necessitated rigorous washing with 0.1 M HCl during workup.
- Chromatography : Silica gel chromatography failed to resolve diastereomers; preparative HPLC was essential.
Q & A
Q. What are the recommended spectroscopic techniques for characterizing this compound, and how should data be interpreted?
The compound should be characterized using FTIR (to confirm functional groups like sulfonyl and cyano), NMR (to resolve aromatic protons, methyl groups, and piperidine/benzothiophene ring systems), and Raman spectroscopy (to complement FTIR for sulfur-containing moieties). For example, the 4-chlorophenyl group’s protons appear as a doublet in the aromatic region (~7.4–7.6 ppm) in H NMR, while the piperidine ring’s protons show splitting patterns between 1.5–3.5 ppm. Full assignments should cross-reference coupling constants and integration ratios .
Q. What is a standard synthetic route for this compound?
A multi-step synthesis is typical:
- Step 1 : Prepare the tetrahydrobenzo[b]thiophene core via cyclization of α,β-unsaturated ketones with cyanoacetate derivatives (e.g., using ethyl cyanoacetate and ammonium acetate as catalysts) .
- Step 2 : Functionalize the piperidine-4-carboxamide moiety via coupling reactions, such as sulfonylation of 4-chlorophenylsulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine in DCM) .
- Step 3 : Purify intermediates via column chromatography and confirm structures using HPLC and mass spectrometry .
| Key Reaction Conditions |
|---|
| Cyclization: 80°C, 12 h, ethanol |
| Sulfonylation: 0°C→RT, 4 h, DCM |
| Yields: 45–60% (after purification) |
Advanced Research Questions
Q. How can contradictory biological activity data be resolved when testing this compound against enzyme targets?
Contradictions may arise from:
- Solubility issues : Use DMSO stock solutions ≤1% v/v to avoid solvent interference. Validate activity with orthogonal assays (e.g., fluorescence polarization and SPR) .
- Metabolic instability : Perform microsomal stability assays (human/rat liver microsomes) and correlate half-life with activity loss .
- Off-target effects : Use CRISPR-edited cell lines to isolate target-specific responses .
Q. What experimental design strategies optimize the synthesis yield of this compound?
Apply Design of Experiments (DoE) to screen variables:
- Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), reaction time (8–24 h).
- Response surface modeling : Identify optimal conditions (e.g., 85°C, 10 mol% catalyst, 16 h) to maximize yield .
- Flow chemistry : Continuous-flow reactors improve reproducibility for exothermic steps (e.g., sulfonylation), reducing side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
